molecular formula C10H14ClNO2 B3095874 3-(2-Methoxyphenoxy)azetidine hydrochloride CAS No. 1269184-60-2

3-(2-Methoxyphenoxy)azetidine hydrochloride

Cat. No.: B3095874
CAS No.: 1269184-60-2
M. Wt: 215.67
InChI Key: OIFBPESZRDOELP-UHFFFAOYSA-N
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Description

“3-(2-Methoxyphenoxy)azetidine hydrochloride” is a synthetic organic compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The product is in solid form .


Molecular Structure Analysis

The molecular weight of “this compound” is 215.68 . The IUPAC name is this compound . The InChI code is 1S/C10H13NO2.ClH/c1-12-9-4-2-3-5-10(9)13-8-6-11-7-8;/h2-5,8,11H,6-7H2,1H3;1H .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature .

Scientific Research Applications

Antitumor Agents

Research has explored derivatives of 3-phenoxy-1,4-diarylazetidin-2-ones for their antiproliferative properties. These compounds, including variations with methoxyphenyl and phenoxy groups, have shown potent activity against cancer cells like MCF-7 breast cancer cells. They inhibit tubulin polymerization, disrupt microtubular structure, and induce apoptosis in these cells. Notably, one such compound demonstrated minimal cytotoxicity while retaining potency against cancer cells, indicating its potential for further clinical development (Greene et al., 2016).

VEGFR-2 Inhibition in Cancer Therapy

A series of thiourea compounds bearing the 3-(4-methoxyphenyl)azetidine moiety were synthesized and evaluated for anticancer activity. The study found that these compounds were particularly potent against various human cancer cell lines. These compounds also exhibited VEGFR-2 inhibitory properties, an important target in cancer therapy. In silico studies confirmed their potential as VEGFR-2 inhibitors, and the compounds showed favorable ADMET profiles, indicating their promise as anticancer agents (Parmar et al., 2021).

Synthesis and Chemical Properties

Azetidine derivatives, including those related to 3-(2-Methoxyphenoxy)azetidine, have been the subject of extensive synthesis research. Studies have focused on the synthesis of various azetidine derivatives, exploring different chemical reactions and conditions to create new compounds with potential applications in medicinal chemistry and other fields. These include the synthesis of dichloroazetidines, mercaptoazetidine hydrochlorides, and functionalized piperidines (Aelterman et al., 1998; Zhang Zhi-bao, 2011; Mollet et al., 2011).

Antioxidant Activity

Research into Schiff bases and azetidines derived from phenyl urea derivatives has indicated that these compounds display antioxidant effects. Through a series of synthesis and characterization processes, these compounds were shown to exhibit moderate to significant antioxidant effects, which could be important for medicinal applications (Nagavolu et al., 2017).

Safety and Hazards

The compound has been classified as an eye irritant (Eye Irrit. 2) and skin irritant (Skin Irrit. 2) . The safety information includes the following precautionary statements: P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

3-(2-methoxyphenoxy)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-12-9-4-2-3-5-10(9)13-8-6-11-7-8;/h2-5,8,11H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFBPESZRDOELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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